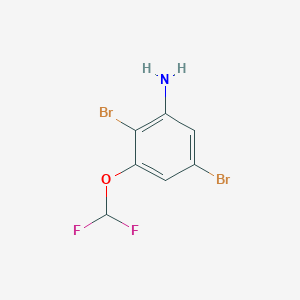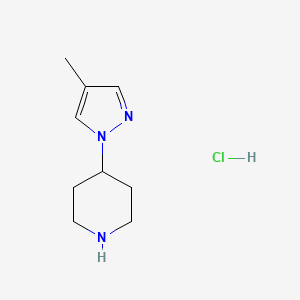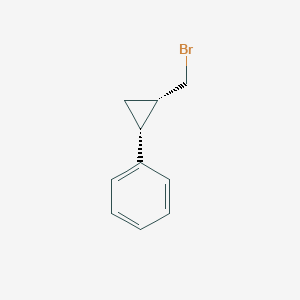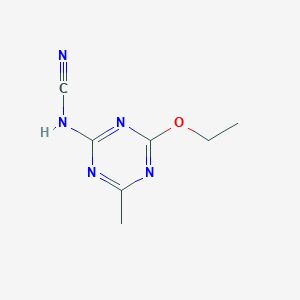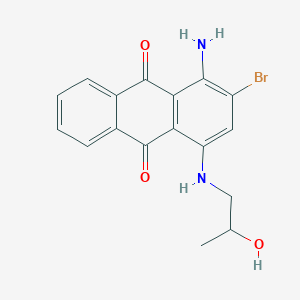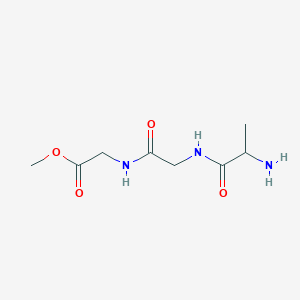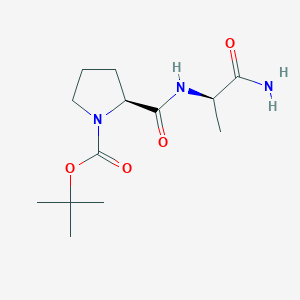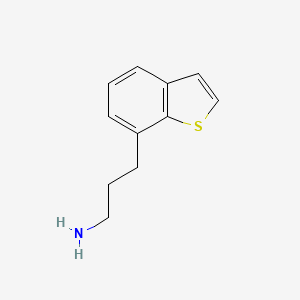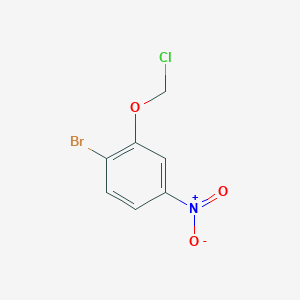
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a bromoethoxy group and two hydroxyl groups attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,8-dihydroxyanthracene-9,10-dione followed by an etherification reaction. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The etherification is then carried out using 2-bromoethanol under basic conditions, such as potassium carbonate, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromo group.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive anthraquinones.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may exert its effects by:
Inhibiting enzyme activity: Similar to other anthraquinones, it may inhibit enzymes involved in cellular metabolism.
Intercalating DNA: The planar structure of the anthraquinone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Lacks the bromoethoxy group but shares the anthraquinone core.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group but has a different core structure.
Chalcone derivatives: Some chalcones with bromoethoxy groups have been studied for their biological activities.
Uniqueness
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to the combination of its anthraquinone core and the bromoethoxy substituent. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61556-38-5 |
|---|---|
Molekularformel |
C16H11BrO5 |
Molekulargewicht |
363.16 g/mol |
IUPAC-Name |
2-(2-bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO5/c17-6-7-22-11-5-4-9-13(15(11)20)16(21)12-8(14(9)19)2-1-3-10(12)18/h1-5,18,20H,6-7H2 |
InChI-Schlüssel |
SHZQLGHJBNEMNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


